molecular formula C10H6N2O4 B14389397 5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-58-0

5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14389397
CAS No.: 88220-58-0
M. Wt: 218.17 g/mol
InChI Key: DRHQNPWYNNQQJN-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile: is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 5-position, a nitro group at the 4-position, and a carbonitrile group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Nitration: Introduction of the nitro group at the 4-position of a benzofuran derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Cyanation: Introduction of the carbonitrile group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Dye Industry: It may serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and carbonitrile groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

    5-Methoxy-1-benzofuran-2-carbonitrile: Similar structure but lacks the nitro group.

    2-Methoxy-5-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the benzofuran ring.

    5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains hydroxy groups instead of methoxy and nitro groups.

Uniqueness: 5-Methoxy-4-nitro-1-benzofuran-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88220-58-0

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-methoxy-4-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H6N2O4/c1-15-9-3-2-8-7(10(9)12(13)14)4-6(5-11)16-8/h2-4H,1H3

InChI Key

DRHQNPWYNNQQJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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